molecular formula C12H9N3O B3280031 3-Aminobenzo[f]quinazolin-1-ol CAS No. 7066-25-3

3-Aminobenzo[f]quinazolin-1-ol

Cat. No.: B3280031
CAS No.: 7066-25-3
M. Wt: 211.22 g/mol
InChI Key: ZMIUJNZPUYHCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobenzo[f]quinazolin-1-ol is a chemical compound . It belongs to the class of quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . These derivatives have received significant attention due to their widely and distinct biopharmaceutical activities .


Synthesis Analysis

Quinazolinone derivatives can be synthesized by various methods. For instance, Quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . Another method involves the amidation of the anthranilic acid ester using 2-chloroacetylchloride . Also, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols has been developed for the synthesis of quinazolin-4(3H)-ones .


Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone or 2,4-pyrimidinedione ring . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For example, the condensation of 2-nitrobenzyl alcohols with arylacetic acids provides substituted quinazolines under mild conditions . Also, acylhydrazone is a pharmacophore that has been combined with quinazoline to obtain the quinazoline-hydrazone hybrid .

Mechanism of Action

The mechanism of action of quinazolinone derivatives is diverse and depends on their specific biological activity. For instance, some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Future Directions

Quinazoline and quinazolinone derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This suggests that the future research in this field may focus on the development of novel quinazolinone derivatives with enhanced biological activities.

Properties

IUPAC Name

3-amino-2H-benzo[f]quinazolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-6H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIUJNZPUYHCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300487
Record name 3-Aminobenzo[f]quinazolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7066-25-3
Record name NSC137190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminobenzo[f]quinazolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzo[f]quinazolin-1-ol
Reactant of Route 2
3-Aminobenzo[f]quinazolin-1-ol
Reactant of Route 3
3-Aminobenzo[f]quinazolin-1-ol
Reactant of Route 4
3-Aminobenzo[f]quinazolin-1-ol
Reactant of Route 5
3-Aminobenzo[f]quinazolin-1-ol
Reactant of Route 6
3-Aminobenzo[f]quinazolin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.